molecular formula C12H11FN4 B1407049 5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1540342-95-7

5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1407049
M. Wt: 230.24 g/mol
InChI Key: AWBDVCRMXWLLCK-UHFFFAOYSA-N
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Description

“5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile” is a chemical compound . It is a unique heterocyclic compound that has been used in various fields such as pharmaceutical chemistry .


Synthesis Analysis

The synthesis of such compounds often involves the use of 3-amino-1,2,4-triazole . A rational mechanism for the synthesis of similar compounds involves the reaction of 3-amino-1,2,4-triazole and aldehyde in the presence of TCAA to form an imine (Schiff base) .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has been utilized in the synthesis of novel Schiff bases, which have demonstrated significant antimicrobial activity. Schiff bases derived from this compound have shown excellent in vitro activity against various microorganisms (Puthran et al., 2019).

Chemical Synthesis and Unexpected Reactions

  • The compound has been involved in studies exploring the synthesis of pyrazolopyrimidines and tetrazoles. Unexpected formations of pyrazolopyrimidines during attempts to synthesize 5-substituted tetrazoles from carbonitriles highlight its reactive versatility (Faria et al., 2013).

Development of New Derivatives for Various Applications

  • Research has focused on developing new series of pyrazole-4-carbonitrile derivatives. These efforts include exploring reactions with active methylene derivatives, leading to the formation of various compounds with potential applications in different fields (Ali et al., 2016).

Corrosion Inhibition

  • Studies have demonstrated the effectiveness of derivatives of 5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile in inhibiting corrosion. These compounds have shown significant potential in protecting C-steel surfaces in acidic environments, making them valuable in industrial applications (Abdel Hameed et al., 2020).

Antiviral Evaluation

  • Derivatives of this compound have been synthesized and evaluated for their antiviral properties. Some compounds have shown promising activity against viruses like Herpes Simplex Virus type-1 (HSV-1), suggesting potential for the development of new antiviral agents (Shamroukh et al., 2007).

Anti-Inflammatory Activity

  • The compound has been used to synthesize new pyrazolo[3,4-d] pyrimidines, which have been evaluated for their anti-inflammatory activity. These studies provide insights into the therapeutic potential of these compounds in treating inflammation-related conditions (El-Dean et al., 2016).

Interaction with Biological Molecules

  • Research has explored the interactions between derivatives of 5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile and biological molecules like lysozyme. These studies provide valuable insights into the biological activities and potential therapeutic applications of these compounds (Wu et al., 2007).

Enhancement of Spectral Properties

  • The electronic and spectral properties of this compound, particularly when interacting with molecules like fullerene, have been a subject of study. This research provides valuable information for applications in materials science and nanotechnology (Study of the Electronic Properties, 2022).

properties

IUPAC Name

5-amino-1-(4-fluoro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4/c1-7-5-9(13)3-4-11(7)17-12(15)10(6-14)8(2)16-17/h3-5H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBDVCRMXWLLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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